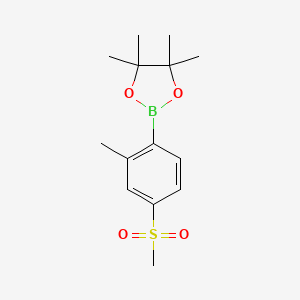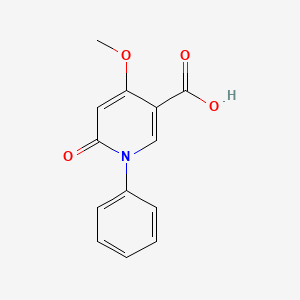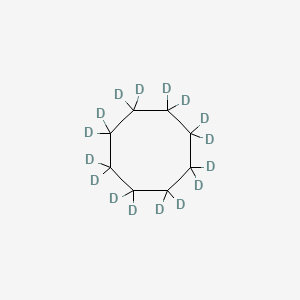
Cyclooctane-d16
説明
Cyclooctane-d16 is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 128.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Cyclooctane-d16 is a deuterated derivative of cyclooctane, a class of cycloalkane
Mode of Action
As a deuterated compound, it may have similar chemical properties to its non-deuterated counterpart, cyclooctane, but with altered physical properties such as density and boiling point . This could potentially influence its interactions with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Cycloalkanes are known to be involved in various chemical reactions, including oxidation processes
Pharmacokinetics
Its physical properties, such as its density of 0.951 g/mL at 25 °C , could potentially influence its pharmacokinetic profile.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, temperature could affect its physical properties and thus its interactions with biological targets . Additionally, local or climatic conditions could influence the oxidation process of cycloalkanes .
生化学分析
Biochemical Properties
Cyclooctane-d16, like its parent compound cyclooctane, is expected to interact minimally with enzymes, proteins, and other biomolecules due to its nonpolar nature . It can undergo reactions typical of other saturated hydrocarbons, such as combustion and free radical halogenation .
Temporal Effects in Laboratory Settings
This compound is expected to be stable over time under standard laboratory conditions . Its degradation would likely require high temperatures or the presence of a catalyst . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models. As a nonpolar and relatively inert molecule, it is not expected to have significant biological effects unless administered at very high doses .
Metabolic Pathways
This compound is not a naturally occurring metabolite and does not participate in any known metabolic pathways . It is not expected to interact with enzymes or cofactors, nor to affect metabolic flux or metabolite levels .
Transport and Distribution
Due to its nonpolar nature, it could potentially diffuse across cell membranes and distribute within the lipid bilayer .
Subcellular Localization
As a nonpolar molecule, it could potentially localize within the lipid bilayer of cellular membranes
特性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCGQSWYFHTAC-SADLKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





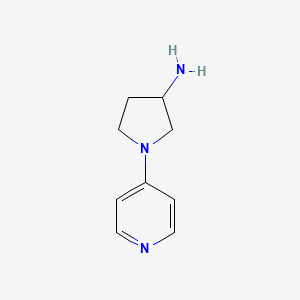
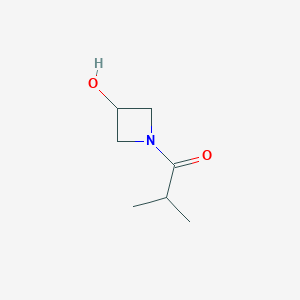
![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)
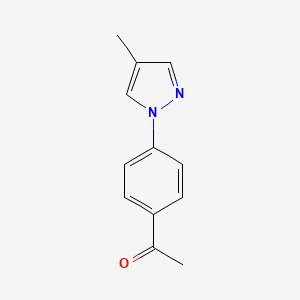
![Spiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1429285.png)



